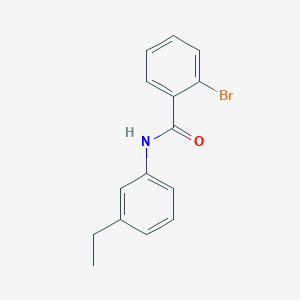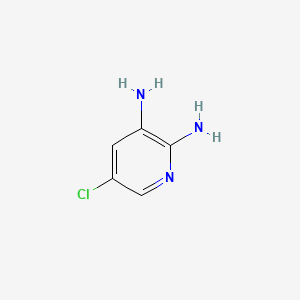
5-Chloropyridine-2,3-diamine
概述
描述
5-Chloropyridine-2,3-diamine is a synthetic organic compound belonging to the class of diamines. It is characterized by the presence of two amino groups at the 2nd and 3rd positions and a chlorine atom at the 5th position on the pyridine ring. This compound is widely used as a chemical intermediate in various fields of research and industry, including the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
作用机制
Target of Action
It’s known that this compound is a key intermediate in the synthesis of various pharmaceutical compounds , suggesting that its targets could be diverse depending on the final product.
Mode of Action
It’s known that the compound features ortho-amino groups and a chlorine atom . These functional groups could interact with their targets in various ways, such as through hydrogen bonding or electrostatic interactions.
Biochemical Pathways
Given its use as a reagent in complex syntheses , it’s likely that this compound could influence a variety of biochemical pathways depending on the context of its use.
Result of Action
It’s known that this compound has been used in the synthesis of various pharmaceutical compounds , suggesting that its effects could be diverse depending on the final product.
Action Environment
It’s known that the compound’s synthesis involves reactions that could be influenced by factors such as temperature and solvent conditions .
生化分析
Biochemical Properties
5-Chloropyridine-2,3-diamine plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and engage in π-stacking interactions. It interacts with enzymes such as aldose reductase, where it acts as an inhibitor, potentially offering therapeutic benefits in conditions like diabetic complications . Additionally, this compound has been shown to interact with amino acid oxidase and β-glucuronidase, further highlighting its versatility in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes and proteins. For instance, its interaction with aldose reductase can lead to changes in cellular metabolism and gene expression, impacting glucose metabolism and oxidative stress responses . Furthermore, this compound has been observed to affect the proliferation and viability of cancer cells, such as MCF-7 breast adenocarcinoma cells, by interfering with critical cellular pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the active sites of enzymes like aldose reductase, inhibiting their activity and altering downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses, contributing to its potential therapeutic effects. Additionally, the compound’s ability to form hydrogen bonds and π-stacking interactions enhances its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . Degradation products may form over time, potentially influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, toxic effects may be observed, including adverse impacts on cellular viability and organ function . These dosage-dependent effects highlight the importance of optimizing dosage regimens for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. It participates in the reduction of nitro groups to amino groups, a process catalyzed by enzymes like sodium dithionite . Additionally, the compound’s interactions with aldose reductase and amino acid oxidase influence metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its biochemical activity . The compound’s ability to form hydrogen bonds and π-stacking interactions also influences its accumulation and distribution within cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its presence in organelles such as the endoplasmic reticulum and mitochondria allows it to modulate key biochemical processes and exert its effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
5-Chloropyridine-2,3-diamine can be synthesized through several methods:
Nitration and Reduction: One common method involves the nitration of 2-amino-5-chloropyridine with nitric acid to produce 2-amino-3-nitro-5-chloropyridine.
Catalytic Reduction: Another method involves the catalytic reduction of 2-amino-5-chloro-3-nitropyridine using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods
Industrial production of this compound typically follows the nitration and reduction route due to its efficiency and scalability. The use of hydrogen gas and Pd/C catalyst for reduction is preferred in industrial settings for its cost-effectiveness and high yield .
化学反应分析
Types of Reactions
5-Chloropyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Sodium dithionite and hydrogen gas with Pd/C catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-Chloropyridine-2,3-diamine is utilized in several scientific research applications:
Chemistry: It serves as a reagent in the synthesis of complex organic molecules, including aldose reductase inhibitors and amino acid oxidase inhibitors.
Biology: The compound is used in the development of inhibitors for enzymes such as β-glucuronidase and aldose reductase.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic effects against diseases like breast adenocarcinoma.
Industry: The compound is used as an intermediate in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Used in similar applications as 2- and 3-chloropyridine.
Uniqueness
5-Chloropyridine-2,3-diamine is unique due to the presence of two amino groups and a chlorine atom on the pyridine ring, which allows for diverse chemical reactivity and applications in various fields of research and industry .
属性
IUPAC Name |
5-chloropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCMCGQDIYNWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361485 | |
| Record name | 5-chloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25710-20-7 | |
| Record name | 5-chloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 5-chloropyridine-2,3-diamine in the formation of molybdenum complexes, and how does this relate to potential antibacterial activity?
A: this compound acts as a precursor to form a macrocyclic Schiff base ligand when reacted with di-2-furanylethanedione. [] This Schiff base can then coordinate with molybdenum to form complexes. Further reaction of these complexes with β-diketones leads to new molybdenum complexes with different structural characteristics. [] While the exact mechanism of antibacterial action is not fully elucidated in the provided research, the formation of the metal complexes is suggested to play a role. The "chelation theory" is proposed, implying that the metal complex itself, with its specific geometry and properties, might be responsible for the observed antibacterial effects. []
Q2: How is the structure of this compound characterized using spectroscopic techniques?
A: The crystallographic and spectroscopic characterization of this compound reveals key structural information. [] The ortho-amino groups are twisted out of the plane of the pyridine ring, minimizing steric hindrance. The molecule exhibits intermolecular hydrogen bonding involving the amino groups and the pyridine nitrogen, leading to the formation of spiral hydrogen-bonded columns with offset face-to-face π-stacking. [] These structural features likely influence the molecule's reactivity and ability to form complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


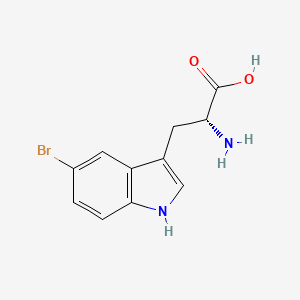
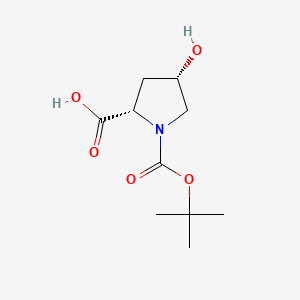
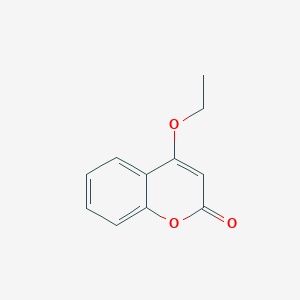


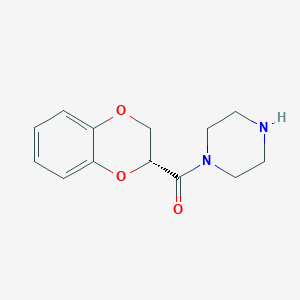
![Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1269940.png)
